2-Methyl-4-chromanol
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Overview
Description
2-Methyl-4-chromanol is a bicyclic organic compound that belongs to the chromanol family. It is characterized by a chromanol ring structure with a methyl group attached at the second position. This compound is of significant interest due to its structural similarity to vitamin E derivatives, which are known for their antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-chromanol can be achieved through several methods. One common approach involves the reduction of dihydrocoumarins using aluminum hydrides . Another method includes the titanocene-catalyzed reduction of dihydrocoumarin . Additionally, lactols can be obtained from acetals through hydroformylation of protected 2-hydroxystyrene derivatives .
Industrial Production Methods: Industrial production of this compound often involves stereoselective synthesis techniques to ensure high optical purity. These methods do not require severe reaction conditions or dangerous reagents, making them advantageous for mass production .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-4-chromanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the chromanol to its corresponding quinone.
Reduction: Reduction reactions can produce chroman derivatives.
Substitution: Substitution reactions at the benzylic position can lead to the formation of acetals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Aluminum hydrides and titanocene catalysts are frequently used.
Substitution: Reagents such as organometallics and organoboronic acids are employed.
Major Products: The major products formed from these reactions include various chroman and chromene derivatives, which are of interest due to their biological activities .
Scientific Research Applications
2-Methyl-4-chromanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-4-chromanol involves its ability to act as an antioxidant. The compound can quench reactive oxygen species (ROS) by donating a proton from its hydroxyl group, forming a stable tocopheryl radical. This radical can then be recycled by other antioxidants such as vitamin C . Additionally, this compound can modulate several molecular targets and pathways, including 5-lipoxygenase and the nuclear-factor “kappa-light-chain-enhancer” of activated B-cells (NFκB) pathway .
Comparison with Similar Compounds
2-Methyl-4-chromanol can be compared with other similar compounds such as:
α-Tocopherol: A well-known vitamin E derivative with potent antioxidant properties.
γ-Tocopherol: Another vitamin E derivative with unique anti-inflammatory effects.
Tocotrienols: These compounds have unsaturated side chains and exhibit both antioxidant and anti-carcinogenic activities
Uniqueness: this compound is unique due to its specific structural configuration, which allows it to exhibit distinct antioxidant properties and interact with various molecular targets .
Properties
CAS No. |
71225-55-3 |
---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
2-methyl-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C10H12O2/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7,9,11H,6H2,1H3 |
InChI Key |
DWBIZQGILMWHRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2O1)O |
Origin of Product |
United States |
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